(2-Cyclopropylethyl)boronic acid
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Overview
Description
(2-Cyclopropylethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-cyclopropylethyl moiety Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing (2-Cyclopropylethyl)boronic acid involves hydroboration of alkenes. The addition of a boron-hydrogen bond across an alkene or alkyne is rapid and efficient, making it a widely used method . Another approach involves the reaction of organolithium or Grignard reagents with boron-containing compounds, followed by oxidation to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids typically involves the use of borate esters, which are derived from boric acid through dehydration with alcohols . The process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylethyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid to a borate ester or boronic anhydride.
Reduction: Reduces the boronic acid to a borane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include borate esters, boronic anhydrides, and various substituted organoboron compounds.
Scientific Research Applications
Chemistry
(2-Cyclopropylethyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling . It is also employed in the synthesis of complex molecules and natural products.
Biology and Medicine
In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biomolecules
Industry
In the industrial sector, boronic acids are used in the manufacture of polymers, agrochemicals, and electronic materials .
Mechanism of Action
The mechanism of action of (2-Cyclopropylethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and catalysis . The boron atom in the compound acts as a Lewis acid, facilitating the formation of cyclic boronate esters or boronate ions.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Cyclopropylboronic acid
Uniqueness
(2-Cyclopropylethyl)boronic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability .
Properties
Molecular Formula |
C5H11BO2 |
---|---|
Molecular Weight |
113.95 g/mol |
IUPAC Name |
2-cyclopropylethylboronic acid |
InChI |
InChI=1S/C5H11BO2/c7-6(8)4-3-5-1-2-5/h5,7-8H,1-4H2 |
InChI Key |
XCLBJNPKUKJBDQ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1CC1)(O)O |
Origin of Product |
United States |
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